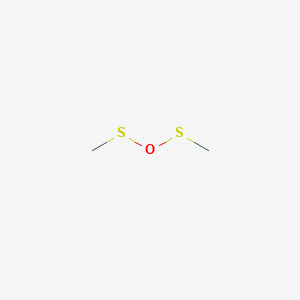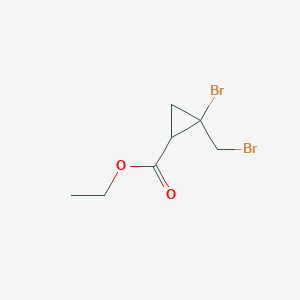
Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester is a chemical compound with the molecular formula C7H10Br2O2 It is a derivative of cyclopropanecarboxylic acid, where the hydrogen atoms at the 2-position are substituted with bromine atoms and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester typically involves the bromination of cyclopropanecarboxylic acid derivatives. One common method is the reaction of cyclopropanecarboxylic acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form cyclopropanecarboxylic acid derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield cyclopropanecarboxylic acid, while reduction with LiAlH4 can produce cyclopropylmethanol.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-bromo-2-methyl-, ethyl ester: Similar in structure but with a different carbon backbone.
Cyclopropanecarboxylic acid, 2-chloro-2-(chloromethyl)-, ethyl ester: Similar but with chlorine atoms instead of bromine.
Uniqueness
Cyclopropanecarboxylic acid, 2-bromo-2-(bromomethyl)-, ethyl ester is unique due to the presence of two bromine atoms, which confer distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
200434-84-0 |
|---|---|
Fórmula molecular |
C7H10Br2O2 |
Peso molecular |
285.96 g/mol |
Nombre IUPAC |
ethyl 2-bromo-2-(bromomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10Br2O2/c1-2-11-6(10)5-3-7(5,9)4-8/h5H,2-4H2,1H3 |
Clave InChI |
OQTQSGHUOAPHIW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC1(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


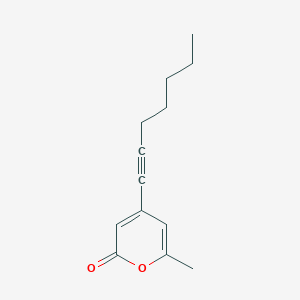
dimethylsilane](/img/structure/B12569166.png)
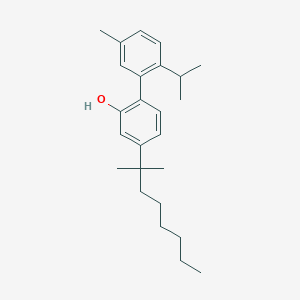
![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)
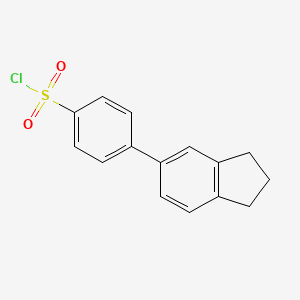
![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
![1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B12569195.png)
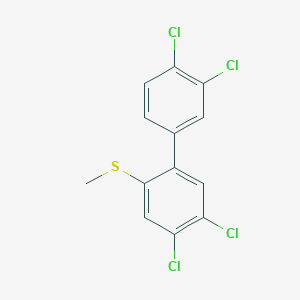
![9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole](/img/structure/B12569213.png)
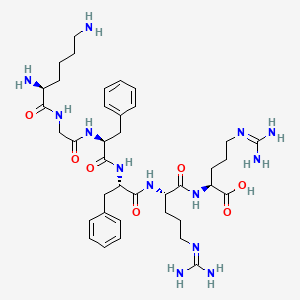
![9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12569229.png)

